3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate
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Overview
Description
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with dimethyl groups and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein modification.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating diseases.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying key amino acid residues. It can also interact with cellular pathways, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acetate: Lacks the dimethyl substitution, resulting in different reactivity and properties.
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid: The carboxylic acid form, which has different solubility and reactivity.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: A related compound with a sulfoxide group, used in crosslinking studies.
Uniqueness
3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C8H11NO4/c1-5(10)13-9-6(11)4-8(2,3)7(9)12/h4H2,1-3H3 |
InChI Key |
OWPAKPFGTLYBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=O)CC(C1=O)(C)C |
Origin of Product |
United States |
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